



Application Notes and Protocols for DL-Histidine-¹⁵N Labeling in Enzyme Kinetics

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Compound of Interest		
Compound Name:	DL-Histidine-15N	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with Nitrogen-15 (¹⁵N) has become an indispensable tool in the study of protein structure, dynamics, and function.[1] DL-Histidine, with its unique imidazole side chain, often plays a critical role in enzyme catalysis, acting as a proton shuttle, coordinating metal ions, and participating in acid-base catalysis.[2][3] Incorporating a ¹⁵N label into histidine residues allows for the sensitive and specific monitoring of their behavior within an enzyme through Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides detailed protocols and data interpretation guidelines for utilizing DL-Histidine-¹⁵N labeling to elucidate enzyme kinetics and mechanisms. By tracing the ¹⁵N-labeled histidine, researchers can gain insights into conformational changes, enzyme-substrate interactions, and the kinetics of catalytic steps, which is invaluable for drug development and understanding fundamental biological processes.[1]

Key Applications of DL-Histidine-15N Labeling

- Enzyme Kinetics and Mechanism: Elucidate the role of specific histidine residues in the catalytic cycle.
- Drug Discovery: Screen for and characterize the binding of inhibitors and allosteric modulators.



- Protein Dynamics: Investigate conformational changes and flexibility of enzymes on a range of timescales.[4][5]
- Structural Biology: Aid in the assignment of NMR spectra and provide constraints for structure determination.

Data Presentation

The following tables summarize typical quantitative data obtained from the NMR experiments described in the protocols. These are representative examples derived from published studies and serve to illustrate the nature of the results.

Table 1: Histidine pKa Determination by ¹⁵N HSQC pH Titration

This table shows the pKa values for individual histidine residues in an enzyme, determined by monitoring the chemical shift changes in 15 N-HSQC spectra as a function of pH.[6][7][8] The chemical shifts of the imidazole nitrogens (15 N $\delta1$ and 15 N $\epsilon2$) are particularly sensitive to the protonation state.[2][9][10]

Histidine Residue	¹⁵ Nδ1 Chemical Shift (ppm) - Deprotonated	¹⁵ Nδ1 Chemical Shift (ppm) - Protonated	рКа
His-64 (Active Site)	245.2	178.5	6.8 ± 0.1
His-87 (Surface Exposed)	249.8	180.1	6.2 ± 0.1
His-112 (Buried)	240.1	175.3	7.5 ± 0.2

Table 2: Enzyme-Ligand Binding Affinity from ¹⁵N HSQC Titration

This table presents the dissociation constants (Kd) for a ligand binding to an enzyme, calculated from the chemical shift perturbations (CSPs) of ¹⁵N-labeled histidine residues upon ligand titration.



Histidine Residue	Chemical Shift Perturbation ($\Delta\delta$ _avg, ppm)	Dissociation Constant (Kd, μM)
His-64 (Binding Pocket)	0.45	50 ± 5
His-87 (Near Pocket)	0.12	55 ± 10
His-112 (Remote)	0.02	> 1000

Table 3: Kinetic Parameters from ¹⁵N Relaxation Dispersion NMR

This table displays the kinetic parameters for conformational exchange processes in an enzyme, as determined by Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments.[2][6][7] These experiments probe motions on the microsecond to millisecond timescale.

Histidine Residue	Exchange Rate (k_ex, s ⁻¹)	Population of Minor State (p_B, %)	Chemical Shift Difference (Δω, ppm)
His-38	1500 ± 150	5.2 ± 0.5	1.8
His-91	800 ± 100	10.1 ± 1.2	0.9

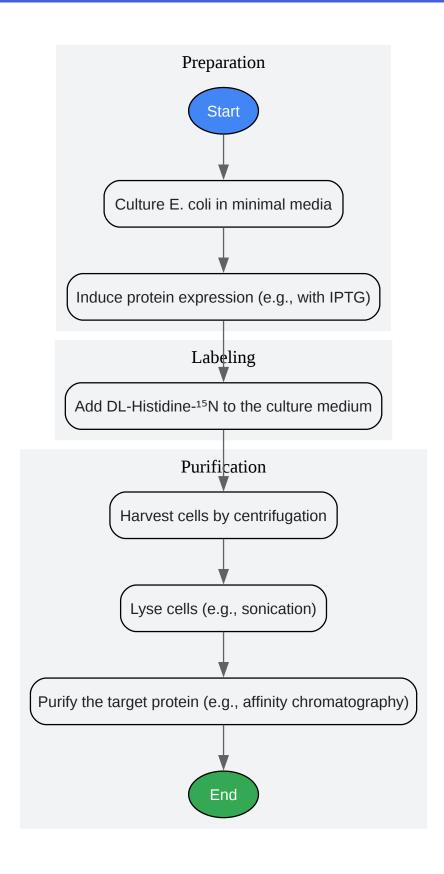
Experimental Protocols

Protocol 1: ¹⁵N-Histidine Labeling of a Recombinantly Expressed Enzyme

This protocol describes the incorporation of ¹⁵N-labeled histidine into a target protein using an E. coli expression system.

Workflow for ¹⁵N-Histidine Labeling





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Caption: Workflow for producing a ¹⁵N-histidine labeled protein.



Methodology:

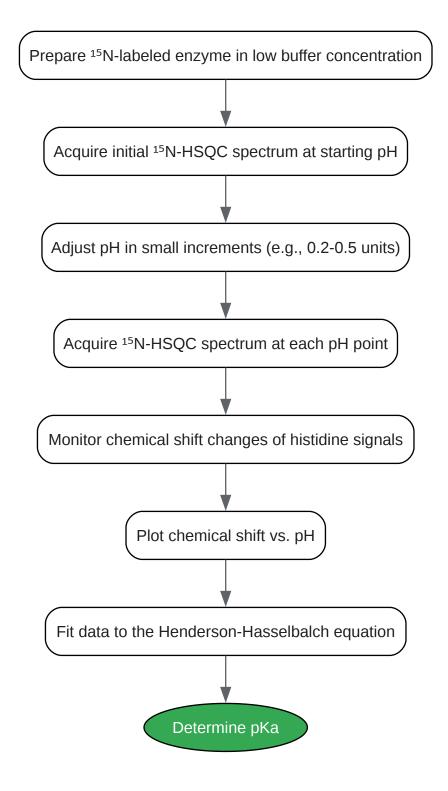
- Prepare Minimal Media: Prepare M9 minimal media. For histidine auxotrophic strains, omit histidine from the amino acid supplement. For other strains, metabolic scrambling can be minimized by adding all other 19 unlabeled amino acids.
- Cell Culture: Inoculate a starter culture of E. coli transformed with the expression plasmid for the target enzyme in LB medium and grow overnight. The next day, inoculate the M9 minimal media with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induction and Labeling: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Simultaneously, add sterile DL-Histidine-¹⁵N (or L-Histidine-¹⁵N) to the culture medium to a final concentration of 50-100 mg/L.
- Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression and incorporation of the ¹⁵N-histidine.
- Harvest and Purify: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells. Purify the ¹⁵N-labeled enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
- Verification: Confirm the incorporation of ¹⁵N-histidine by mass spectrometry.

Protocol 2: Determining Histidine pKa Values using ¹⁵N-HSQC pH Titration

This protocol outlines the procedure for determining the pKa of individual histidine residues in a ¹⁵N-labeled enzyme.

Experimental Workflow for pKa Determination





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Caption: Workflow for determining histidine pKa values via NMR.

Methodology:



- Sample Preparation: Prepare a sample of the ¹⁵N-histidine labeled enzyme (typically 0.1-1.0 mM) in a low-concentration buffer (e.g., 10-20 mM phosphate or citrate) to allow for pH changes without significant buffer capacity interference. The sample should also contain a D₂O lock signal.
- NMR Setup: Set up a 2D ¹H-¹⁵N HSQC experiment on an NMR spectrometer. Optimize acquisition parameters for the specific sample and spectrometer.
- pH Titration: Record an initial ¹⁵N-HSQC spectrum at a starting pH (e.g., pH 5.0).
 Subsequently, make small additions of a dilute acid (e.g., HCl) or base (e.g., NaOH) to incrementally change the pH of the sample.
- Data Acquisition: After each pH adjustment and allowing for equilibration, record a ¹⁵N-HSQC spectrum. Measure the pH of the sample accurately after each acquisition.
- Data Analysis: Process the spectra and track the chemical shifts of the histidine $^{15}N\delta1$ and $^{15}N\epsilon2$ signals.
- Curve Fitting: Plot the chemical shifts of each histidine residue as a function of pH. Fit the titration curves to the Henderson-Hasselbalch equation to determine the pKa for each histidine.

Protocol 3: Characterizing Enzyme-Ligand Interactions with ¹⁵N-HSQC Titration

This protocol details how to measure the binding affinity of a ligand to a ¹⁵N-labeled enzyme.

Methodology:

- Sample Preparation: Prepare a sample of the ¹⁵N-histidine labeled enzyme at a known concentration. Prepare a concentrated stock solution of the ligand in the same buffer.
- Initial Spectrum: Record a reference ¹⁵N-HSQC spectrum of the enzyme in the absence of the ligand.
- Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the enzyme sample to achieve a series of increasing ligand concentrations.



- Data Acquisition: After each addition of the ligand and a brief equilibration period, record a ¹⁵N-HSQC spectrum.
- Data Analysis: Process the spectra and identify the histidine residues that show chemical shift perturbations (CSPs) upon ligand binding. Calculate the weighted average chemical shift change for each affected residue at each ligand concentration.
- Binding Constant Determination: Plot the CSPs as a function of the molar ratio of ligand to enzyme. Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 4: Probing Enzyme Dynamics with ¹⁵N Relaxation Dispersion

This protocol provides a general workflow for investigating microsecond to millisecond timescale dynamics in an enzyme using ¹⁵N CPMG relaxation dispersion experiments.

Methodology:

- Sample Preparation: Prepare a highly concentrated and stable sample of the ¹⁵N-histidine labeled enzyme.
- NMR Experiment Setup: Implement a ¹⁵N CPMG relaxation dispersion pulse sequence on the NMR spectrometer.
- Data Acquisition: Acquire a series of 2D spectra, each with a different CPMG frequency (vCPMG). This involves varying the number of refocusing pulses within a constant relaxation delay.
- Data Processing and Analysis: Process the spectra and measure the peak intensities or volumes for each histidine residue at each vCPMG. Calculate the effective transverse relaxation rate (R₂eff) for each residue.
- Dispersion Profile Fitting: Plot R₂eff as a function of vCPMG for each residue. For residues showing a dispersion profile (i.e., a change in R₂eff with vCPMG), fit the data to the appropriate Carver-Richards equations to extract kinetic parameters such as the exchange rate (k_ex) and the populations of the exchanging states.



Signaling Pathway Visualization: Histidine Kinase Two-Component System

Histidine kinases are a classic example of enzymes where histidine plays a central role in signaling. They are key components of two-component signal transduction systems in bacteria, which allow the cells to sense and respond to environmental changes. The following diagram illustrates the general mechanism of a histidine kinase signaling pathway.



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Caption: A generalized diagram of a bacterial two-component signaling pathway involving a histidine kinase.

Conclusion

DL-Histidine-¹⁵N labeling, in conjunction with modern NMR spectroscopy techniques, provides a powerful approach for dissecting the intricacies of enzyme kinetics and mechanisms. The protocols and data presented in this application note offer a framework for researchers to design and execute experiments that can yield valuable insights into the role of histidine in enzyme function. These methods are highly relevant for basic research and have significant applications in the pharmaceutical industry for the development of novel therapeutics.

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